2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride
Description
Properties
CAS No. |
446276-04-6 |
|---|---|
Molecular Formula |
C4H7N5 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C4H7N5/c5-4(6)1-9-3-7-2-8-9/h2-3H,1H2,(H3,5,6) |
InChI Key |
ZONUQYCSOJPVAY-UHFFFAOYSA-N |
SMILES |
C1=NN(C=N1)CC(=N)N.Cl |
Canonical SMILES |
C1=NN(C=N1)CC(=N)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Nitrilization and Acid Treatment Method
A patented process describes the preparation of 1,2,4-triazole compounds via nitrilization involving trimethylsilylnitrile or cyanide salts in the presence of reagents such as N,N-dimethylcarbamoyl chloride. The reaction is typically conducted in polar aprotic solvents like N,N-dimethylacetamide at controlled temperatures (0–10°C for addition, then 20–70°C for reaction) over several hours (5–20 hours). After nitrilization, the protecting group on the triazole nitrogen is removed using acids such as hydrochloric acid or p-toluenesulfonic acid at 10–50°C, yielding the triazole compound as a hydrochloride salt.
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Nitrilization | Trimethylsilylnitrile + N,N-dimethylcarbamoyl chloride | 0–10°C (addition), then 20–70°C | 30 min–2 h (addition), 5–20 h (reaction) |
| Acid treatment | Hydrochloric acid or organic acids | 10–50°C | 1–3 hours |
This method yields crystalline hydrochloride salts after filtration and washing, with drying under reduced pressure.
One-Pot Tandem Condensation and Cyclization
A two-stage one-pot synthetic strategy involves the reaction of 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal to form an intermediate, followed by treatment with hydrazine derivatives (e.g., methylhydrazine sulfate or hydrazine acetate) in solvents like ethyl acetate and acetic acid under mild heating (~50°C). This tandem process facilitates the formation of 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride, a key intermediate structurally related to the target compound.
This approach benefits from operational simplicity and moderate yields (~72%) of the triazole hydrochloride salt, suitable for further functionalization to ethanimidamide derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of pharmaceuticals .
Scientific Research Applications
The compound 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride , identified by its CAS number 446276-04-6, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications in scientific research, supported by data tables and documented case studies.
Antifungal Activity
One of the primary applications of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is in the development of antifungal agents. Triazole derivatives are known for their efficacy against a range of fungal pathogens. Studies have demonstrated that this compound exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.
Case Study Example:
A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, suggesting strong potential for therapeutic use.
Anticancer Research
Triazole derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
Case Study Example:
Research conducted at a prominent university investigated the effects of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
Agricultural Applications
The compound is being studied for its potential use as a fungicide in agriculture. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to traditional chemical fungicides.
Data Table: Efficacy Against Plant Pathogens
| Pathogen | Concentration (µg/mL) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Rhizoctonia solani | 150 | 80 |
Biochemical Research
In biochemical applications, this compound is utilized as a tool for studying enzyme inhibition and metabolic pathways involving nitrogen-containing compounds.
Case Study Example:
A biochemical study examined the inhibition of certain enzymes involved in purine metabolism by this triazole derivative. The findings indicated that it could effectively inhibit xanthine oxidase, an enzyme linked to gout and other metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₄H₈ClN₅
- CAS No.: 720690-73-3
- Applications : Primarily used as a building block in medicinal chemistry for synthesizing antifungal, enzyme-inhibitory, or agrochemical agents .
Comparison with Structurally Similar Compounds
1H-1,2,4-Triazole-1-carboximidamide Hydrochloride
- Structural Features : Contains a 1,2,4-triazole ring directly attached to a carboximidamide group.
- Key Differences : Lacks the ethylene spacer present in the main compound, reducing conformational flexibility.
- Biological Activity : The amidine group may enhance hydrogen bonding with enzymes (e.g., carbonic anhydrase-II), but reduced steric bulk could lower target specificity compared to the ethanimidamide derivative .
2-(1H-Imidazol-1-YL)ethanamine Hydrochloride
Fluconazole-Related Compound A (2-[2-Fluoro-4-(1H-1,2,4-Triazol-1-YL)phenyl]-1,3-bis(1H-1,2,4-Triazol-1-YL)-propan-2-ol)
β-(1,2,4-Triazol-1-YL)-Alanine Derivatives
- Structural Features : Triazole linked to an alanine backbone.
- Key Differences: The amino acid moiety enables integration into peptide chains, broadening agrochemical applications . Ethanimidamide derivatives may exhibit stronger enzyme inhibition due to the amidine’s basicity compared to carboxylate groups in alanine analogs .
Comparative Analysis Table
Research Findings and Implications
- Triazole Isomerism : 1,2,4-Triazole derivatives generally exhibit superior metabolic stability compared to 1,2,3-triazoles, as seen in carbonic anhydrase-II inhibition studies .
- Amidine vs.
- Agrochemical Potential: Structural similarities to β-(1,2,4-triazol-1-YL)-alanine suggest utility in herbicides, though direct evidence requires further study .
Q & A
Q. What are the standard synthetic routes for preparing 2-(1H-1,2,4-Triazol-1-yl)ethanimidamide hydrochloride?
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving triazole derivatives and ethylamine intermediates. For example, hydroxylamine hydrochloride (3.0 mmol) and KOH (6.0 mmol) have been used under reflux conditions to functionalize triazole-containing precursors . Purification often involves column chromatography (e.g., silica gel with n-hexane/EtOAc gradients) . Key challenges include controlling reaction pH (e.g., acidification to pH 2–3 with HCl) and ensuring anhydrous conditions to avoid side reactions .
Q. How should researchers handle and store this compound to ensure stability?
Store in sealed glass containers at 2–8°C in a dry, dark environment to prevent hygroscopic degradation or photochemical reactions . Avoid contact with strong oxidizers, as the compound may decompose into hazardous byproducts (e.g., nitrogen oxides) . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
Q. What spectroscopic methods are recommended for structural characterization?
- NMR : and NMR can confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and the ethanimidamide backbone.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 351.45 (CHNO) .
- FT-IR : Look for N–H stretching (~3300 cm) and C=N vibrations (~1650 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictory results in antiproliferative or antimicrobial assays may arise from variations in cell lines, assay protocols, or impurity profiles. For example, batch purity (≥95% by HPLC) significantly impacts bioactivity . Validate findings using orthogonal assays (e.g., MTT and colony formation for cytotoxicity) and cross-reference with structurally analogous triazole derivatives, such as albaconazole, which has well-documented antifungal mechanisms .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent Selection : Anhydrous THF or DMF improves solubility of intermediates .
- Catalysis : Use 1,1’-carbonyldiimidazole (CDI) to activate carboxyl groups, reducing side-product formation .
- Reaction Monitoring : Track progress via TLC or in-situ FT-IR to halt reactions at >90% conversion .
- Workup : Acid-base extraction (e.g., 20% HCl) followed by vacuum evaporation minimizes losses .
Q. How can degradation pathways be studied under physiological conditions?
Perform accelerated stability testing in PBS (pH 7.4) at 37°C for 72 hours. Analyze degradation products via LC-MS/MS. For example, hydrolysis of the ethanimidamide group may yield 1H-1,2,4-triazole and glycine derivatives . Compare results with thermal degradation studies (e.g., TGA/DSC) to identify temperature-sensitive bonds .
Q. What computational methods support mechanistic studies of its HDAC inhibition potential?
Molecular docking (AutoDock Vina) against HDAC isoforms (e.g., HDAC6 PDB:5EDU) can predict binding affinities. Pair with MD simulations (GROMACS) to assess stability of the triazole-ethanimidamide moiety in the active site . Validate with enzymatic assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
Methodological Considerations
Q. How should researchers address gaps in ecotoxicological data for this compound?
Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC values. Compare with structurally related compounds (e.g., 2-hydrazinylimidazole hydrochloride), which show moderate aquatic toxicity (EC ~10 mg/L) . Include biodegradability studies (OECD 301F) to assess environmental persistence .
Q. What analytical techniques differentiate isomeric impurities in the final product?
Q. How can researchers design SAR studies for triazole-containing analogs?
- Scaffold Modifications : Introduce substituents at the triazole N1 position (e.g., methyl, phenyl) to probe steric effects.
- Bioisosteric Replacement : Replace the ethanimidamide group with carboxamide or sulfonamide moieties .
- In Silico Screening : Use QSAR models (e.g., CoMFA) to prioritize analogs with predicted IC values <100 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
